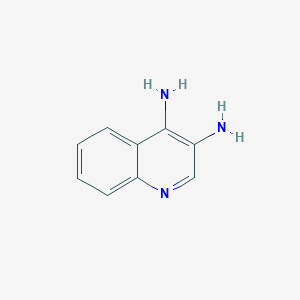

Quinoline-3,4-diamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

quinoline-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOMICFLROGMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363836 | |

| Record name | 3,4-Diaminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87751-33-5 | |

| Record name | 3,4-Diaminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advancements for Quinoline 3,4 Diamine

Direct Synthesis Strategies for Quinoline-3,4-diamine

The direct construction of the this compound framework often involves the formation of the heterocyclic ring system with the simultaneous or sequential introduction of the two amino functionalities. These methods are prized for their atom economy and potential for streamlined synthesis.

Cyclization Reactions in this compound Formation

Classical cyclization reactions are fundamental to the synthesis of the quinoline (B57606) core. While traditional methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are well-established for a wide range of quinoline derivatives, their direct application to produce this compound is not extensively documented. iipseries.orgnih.gov These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-dicarbonyl compounds, followed by cyclization. iipseries.orgnih.gov The challenge in directly obtaining the 3,4-diamine substitution pattern lies in the selection of appropriate starting materials that would lead to the desired regiochemistry.

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers a potential pathway. nih.gov In principle, the use of a 2-aminoaryl ketone with an α-amino nitrile or a related synthon could lead to the formation of the 3,4-diaminoquinoline system, though specific examples are not readily found in general literature.

Multi-component Reactions for this compound Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org These reactions offer high atom economy and the ability to introduce structural diversity. rsc.org

While the application of MCRs to the direct synthesis of this compound is an area of active research, specific, high-yielding protocols are not yet commonplace. The development of novel MCRs that utilize starting materials pre-functionalized to deliver the 3- and 4-amino groups would represent a significant advancement in the field.

Regioselective Approaches to 3,4-Substitution Patterns

Achieving the desired 3,4-disubstitution pattern on the quinoline ring with amino groups requires a high degree of regiocontrol. Regioselective synthesis aims to direct the formation of specific isomers, which can be challenging in quinoline chemistry. While methods for the regioselective synthesis of various substituted quinolines exist, those specifically targeting the 3,4-diamino arrangement are less common. rsc.org Further research is needed to develop reliable regioselective methods for the direct installation of two adjacent amino groups.

Precursor-Based Synthesis of this compound Analogs

An alternative and often more practical approach to obtaining this compound involves the synthesis of a suitably substituted quinoline precursor followed by chemical transformations to introduce the amino groups.

Synthesis from Nitro Precursors

The reduction of nitro groups to amines is a fundamental and widely used transformation in organic synthesis. wikipedia.org This strategy is a key method for the preparation of this compound. A common route involves the synthesis of a 3-nitro-4-aminoquinoline derivative, which can then be reduced to the target diamine. acs.org

The synthesis of the nitro precursor can be achieved through various methods. For instance, nitration of a 4-aminoquinoline (B48711) derivative can potentially yield the 3-nitro intermediate, although controlling the regioselectivity of this electrophilic substitution can be challenging. A more controlled approach involves starting with a pre-functionalized benzene (B151609) ring and building the quinoline system.

The reduction of the nitro group in 3-nitro-4-aminoquinolines can be accomplished using a variety of reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid are common methods. nih.gov

Table 1: Examples of Nitro Precursor Reduction for Diamine Synthesis

| Nitro Precursor | Reducing Agent | Product | Reference |

|---|---|---|---|

| 3-Nitro-4-aminoquinoline | Catalytic Hydrogenation (e.g., H2/Pd-C) | This compound | acs.org |

Another potential precursor is 4-chloro-3-nitroquinoline (B17048). Nucleophilic aromatic substitution of the chlorine at the 4-position with an amine, followed by reduction of the nitro group at the 3-position, would yield the desired diamine.

Derivatization of Existing Quinoline Cores to Access 3,4-Diamines

Introducing the two amino groups onto a pre-formed quinoline ring is another viable synthetic strategy. This often involves a multi-step process.

A common starting point is the synthesis of a 4-aminoquinoline derivative. This can be readily achieved through the nucleophilic aromatic substitution of a 4-chloroquinoline (B167314) with an appropriate amine. frontiersin.orgnih.gov The subsequent introduction of an amino group at the 3-position is more challenging.

One potential, though less documented, approach could involve the Hofmann rearrangement of a quinoline-3,4-dicarboxamide. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comsynarchive.comyoutube.com This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The synthesis of the required quinoline-3,4-dicarboxylic acid could be achieved through methods like the Pfitzinger reaction starting from isatin. researchgate.net Conversion of the dicarboxylic acid to the dicarboxamide and subsequent Hofmann rearrangement would, in theory, yield this compound.

Table 2: Potential Derivatization Strategies for this compound

| Starting Material | Key Transformation(s) | Intermediate(s) | Target Product |

|---|---|---|---|

| 4-Chloroquinoline | 1. Amination 2. Nitration 3. Reduction | 4-Aminoquinoline, 4-Amino-3-nitroquinoline | This compound |

Catalytic Strategies in this compound Synthesis

Modern catalytic strategies often aim for atom economy and step efficiency. However, for this compound, the literature predominantly points towards classical synthetic routes rather than direct, one-pot catalytic constructions.

Direct synthesis of this compound using transition metal catalysis is not prominently reported. However, transition metals are crucial in one of the key steps of the classical synthesis: the reduction of a nitro group. For instance, the reduction of a 3-nitroquinoline (B96883) precursor is a critical step to install one of the amino groups. This transformation can be efficiently achieved using various transition metal catalysts.

Table 1: Common Transition Metal Catalysts for Nitro Group Reduction

| Catalyst | Reagent/Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) |

| Platinum(IV) oxide (PtO₂) | Hydrogen gas (H₂) |

| Raney Nickel | Hydrogen gas (H₂) or Hydrazine |

| Iron (Fe) | In acidic media (e.g., acetic acid or HCl) |

| Tin(II) Chloride (SnCl₂) | In concentrated HCl |

The choice of catalyst and reaction conditions can be optimized to ensure high yields and chemoselectivity, particularly when other reducible functional groups are present in the molecule.

The application of organocatalysis for the direct synthesis of this compound is not well-established in the scientific literature. The multi-step nature of the known synthetic routes does not typically involve steps where organocatalysts would offer a significant advantage over traditional methods.

Efforts to develop more sustainable and greener synthetic routes are a constant theme in modern chemistry. In the context of this compound synthesis, green chemistry principles can be applied to the classical pathway. For example, replacing hazardous reagents with more environmentally benign alternatives is a key goal. In the nitro reduction step, catalytic hydrogenation using H₂ gas with a recyclable catalyst like Pd/C is considered a greener alternative to stoichiometric metal reductants like iron or tin, which generate significant metal waste. wikipedia.org The use of safer solvents and energy-efficient reaction conditions (e.g., lower temperatures, shorter reaction times) are other areas for improvement.

Mechanistic Investigations of this compound Synthetic Routes

The synthesis of this compound is best understood by examining the mechanisms of the individual steps in its multi-step formation.

A well-documented pathway for the synthesis of this compound and its derivatives starts from 4-hydroxyquinoline. acs.org This pathway can be broken down into four key steps:

Nitration: 4-Hydroxyquinoline is treated with hot concentrated nitric acid. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) attacks the electron-rich quinoline ring. The directing effects of the hydroxyl group and the quinoline nitrogen favor substitution at the 3-position, yielding 4-hydroxy-3-nitroquinoline.

Chlorination: The 4-hydroxyl group is then replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphoryl intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction to give 4-chloro-3-nitroquinoline.

Amination: The 4-chloro-3-nitroquinoline is then reacted with an amine. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitro group and the quinoline nitrogen. Reaction with ammonia (B1221849), for instance, would yield 4-amino-3-nitroquinoline. acs.org

Reduction: The final step is the reduction of the 3-nitro group to an amino group. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method. wikipedia.orgnih.govmdpi.com This step yields the final product, this compound.

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate | Structure |

| 4-Hydroxyquinoline | |

| 4-Hydroxy-3-nitroquinoline | |

| 4-Chloro-3-nitroquinoline | |

| 4-Amino-3-nitroquinoline |

The intermediates in this synthetic pathway play crucial roles in facilitating the regioselective introduction of the amino groups.

4-Hydroxy-3-nitroquinoline: The hydroxyl group at the 4-position activates the ring towards electrophilic substitution at the 3-position. It is then converted to a good leaving group (chloro) for the subsequent nucleophilic substitution.

4-Chloro-3-nitroquinoline: This is a key intermediate where the chlorine atom at the 4-position is activated for nucleophilic displacement by the strongly electron-withdrawing nitro group at the 3-position and the ring nitrogen. This allows for the selective introduction of an amino group at the 4-position.

4-Amino-3-nitroquinoline: This intermediate contains both the desired amino group at the 4-position and the precursor to the second amino group at the 3-position. The final reduction of the nitro group is a well-established and high-yielding reaction.

The stepwise nature of this synthesis, relying on the distinct reactivity of these intermediates, allows for the controlled and regioselective construction of the this compound molecule.

Reactivity and Chemical Transformations of Quinoline 3,4 Diamine

Amination Reactions Involving Quinoline-3,4-diamine

While this compound itself is a product of amination processes, its direct participation in further amination reactions is not extensively documented. The primary focus in the literature is on the synthesis of its precursors through amination. For instance, the synthesis of the key intermediate, 2-chlorothis compound, involves the introduction of an amino group at the C4 position. This is achieved through the regioselective amination of 2,4-dichloro-3-nitroquinoline (B146357) with aqueous ammonia (B1221849), which yields 2-chloro-3-nitroquinolin-4-amine. researchgate.net The subsequent reduction of the nitro group at C3 provides the vicinal diamine functionality. researchgate.net This synthetic route highlights the importance of amination in building the core structure from which this compound and its derivatives are derived.

Cyclocondensation Reactions of this compound

The ortho-disposed amino groups of this compound make it an ideal substrate for cyclocondensation reactions, which are pivotal in synthesizing fused five- and six-membered heterocyclic rings. These reactions typically involve the condensation of the two amino groups with a reagent containing two electrophilic centers.

A prominent example is the reaction with 1,2-dicarbonyl compounds. When this compound is treated with compounds like glyoxal (B1671930) or benzil, a cyclocondensation reaction occurs to form a pyrazine (B50134) ring fused to the quinoline (B57606) core, yielding pyrazino[2,3-c]quinoline derivatives. nih.gov This transformation proceeds by the sequential formation of two imine bonds, followed by aromatization to give the stable heterocyclic product.

Similarly, condensation with carboxylic acids or their derivatives provides a direct route to fused imidazole (B134444) systems, as detailed in section 3.3.2. researchgate.net These cyclocondensation reactions are fundamental to the utility of this compound as a building block in medicinal and materials chemistry.

Formation of Fused Heterocyclic Systems from this compound

The adjacent amino groups at the C3 and C4 positions are perfectly positioned for annulation reactions, enabling the construction of various fused polycyclic systems. This reactivity is a cornerstone of the compound's application in synthetic organic chemistry.

While the term "pyrazolo[4,3-c]quinoline" implies the fusion of a pyrazole (B372694) (five-membered ring with two adjacent nitrogen atoms) ring, a closely related and common transformation for aromatic 1,2-diamines is the formation of a fused 1,2,3-triazole ring. This reaction is typically achieved through diazotization.

When this compound is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid), a diazotization-cyclization cascade occurs. One amino group is converted into a diazonium salt, which is then immediately attacked by the adjacent free amino group. cdnsciencepub.commdpi.com This intramolecular cyclization results in the formation of a stable, fused five-membered triazole ring, yielding the 1H- researchgate.netnih.govacs.orgtriazolo[4,5-c]quinoline system. This reaction is a high-yield, standard transformation for aromatic ortho-diamines.

| Reactant | Reagent | Product | System Type |

| This compound | Nitrous Acid (NaNO₂/HCl) | 1H- researchgate.netnih.govacs.orgTriazolo[4,5-c]quinoline | Fused Triazole |

This compound serves as a precursor to a variety of other important fused heterocycles.

Imidazo[4,5-c]quinoline Systems: The reaction of this compound (or its derivatives) with carboxylic acids or their equivalents is a well-established method for synthesizing the imidazo[4,5-c]quinoline scaffold. researchgate.net In this cyclocondensation, one amino group forms an amide with the carboxylic acid, which then undergoes intramolecular cyclization and dehydration with the second amino group to form the imidazole ring. The reaction is often facilitated by dehydrating agents like polyphosphoric acid (PPA). researchgate.net This method allows for the introduction of various substituents at the 2-position of the resulting imidazole ring by choosing the appropriate carboxylic acid. researchgate.net

Pyrazino[2,3-c]quinoline Systems: As mentioned in section 3.2, the condensation of this compound with 1,2-dicarbonyl compounds (e.g., benzil, 2,3-butanedione) leads to the formation of a fused pyrazine ring. This reaction provides a straightforward route to pyrazino[2,3-c]quinolines. nih.gov

| Reagent Class | Fused Ring Formed | Resulting Heterocyclic System |

| Carboxylic Acids / Derivatives | Imidazole | Imidazo[4,5-c]quinoline |

| 1,2-Dicarbonyl Compounds | Pyrazine | Pyrazino[2,3-c]quinoline |

Electrophilic and Nucleophilic Reactivity of this compound

The electronic nature of this compound is significantly influenced by the two powerful electron-donating amino groups located on the pyridine (B92270) ring.

Electrophilic Reactivity: The amino groups are strong activating groups that direct electrophilic aromatic substitution to the ortho and para positions. In the context of the quinoline ring system, they substantially increase the electron density of the entire molecule, particularly the carbocyclic (benzene) ring. Standard electrophilic substitution reactions on the quinoline nucleus typically occur at positions 5 and 8. researchgate.net The strong activating effect of the 3-amino and 4-amino groups is expected to further enhance the reactivity at these positions, making electrophilic attack (e.g., nitration, halogenation, sulfonation) on the benzene (B151609) ring more facile compared to unsubstituted quinoline. The pyridine ring, being inherently electron-deficient, is deactivated towards electrophilic attack, a characteristic that is only partially mitigated by the amino substituents.

Nucleophilic Reactivity: The primary sites of nucleophilicity in this compound are the lone pairs of electrons on the two nitrogen atoms of the amino groups. These groups readily react with electrophiles. Conversely, the quinoline ring itself is generally susceptible to nucleophilic attack at the C2 and C4 positions, especially if a good leaving group is present. However, the presence of the strongly electron-releasing 3-amino and 4-amino groups increases the electron density of the pyridine ring, making it significantly less electrophilic and thus less susceptible to attack by external nucleophiles. Therefore, direct nucleophilic aromatic substitution on the ring is unlikely unless it is pre-activated with a strong electron-withdrawing group or a leaving group.

Radical Reactions and this compound

The involvement of this compound in radical reactions is not a well-documented area in the scientific literature. While radical-promoted cyclizations are known for the synthesis of certain quinoline derivatives, specific studies detailing the radical reactions of the pre-formed this compound scaffold are scarce. The reactivity would likely be centered on the amino groups, which can undergo hydrogen atom abstraction, but specific synthetic applications of this reactivity have not been widely reported.

Computational and Theoretical Studies of Quinoline 3,4 Diamine

Quantum Chemical Calculations for Quinoline-3,4-diamine

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to obtain through experimentation alone. nih.gov These methods are used to determine the equilibrium parameters and geometry of molecules. finechem-mirea.ru For the quinoline (B57606) scaffold, these computational approaches have been instrumental in exploring reactive properties, assigning vibrational numbers, and investigating hyper-conjugative properties through Natural Bond Order (NBO) analysis. uantwerpen.be

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a highly effective and widely used quantum mechanical modeling method for investigating the electronic structure of molecules. rsc.orgrsc.orgresearchgate.net It is applied to optimize molecular structures, calculate electronic and optical properties, and understand the stability of derivatives. bohrium.comresearchgate.net DFT calculations, often using functionals like B3LYP with various basis sets, can determine parameters such as bond lengths, total energies, and thermodynamic properties. researchgate.netasianpubs.orgnih.gov Studies on a range of quinoline derivatives have successfully used DFT to analyze photo-physical characteristics, predict absorption spectra, and gain insights into molecular behavior. rsc.orgrsc.orgresearchgate.net For instance, DFT has been employed to study the interaction of quinoline derivatives with water, which is crucial for understanding their pharmacodynamics in biological systems. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the structural data of molecules, providing valuable insights into biochemical processes by simulating the movement of atoms and molecules over time. nih.gov This technique is particularly useful for validating the binding modes of ligands and understanding the stability of protein-ligand complexes. nih.govnih.gov

In studies of quinoline derivatives, MD simulations have been performed to:

Establish Interaction Stability : For quinoline-3-carboxamides, MD simulations were used to confirm the stability of their interactions with various kinases. mdpi.com

Assess Ligand-Protein Complexes : Simulations of quinoline derivatives with target enzymes like SARS-CoV-2 protease and respiratory syncytial virus (RSV) G protein have demonstrated the formation of stable complexes. nih.govdoi.org

Evaluate Potential Inhibitors : The potential of 3,4-dihydroxyl-quinoline derivatives as acetylcholinesterase inhibitors was assessed by analyzing the dynamic behavior and calculating binding energies from MD trajectories. researchgate.net

Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RGyr) are analyzed from the simulations to confirm the stability of these complexes. doi.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other species. scirp.org The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are rich or poor in electrons. These maps are valuable for predicting reactive sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions like hydrogen bonding. scirp.orgresearchgate.net

In a typical MEP map:

Red and Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas favorable for nucleophilic attack.

For quinoline derivatives, MEP analysis has been used to predict potential binding sites for metal ions, where electron-rich nitrogen and oxygen atoms show strong coordination ability. arabjchem.org

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical stability and reactivity of a molecule. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter. rsc.org

A large energy gap implies high kinetic stability and low chemical reactivity. rsc.org

A small energy gap suggests the molecule is more reactive and prone to electronic charge transfer. rsc.org

Introducing different substituent groups can tune the frontier orbital energy levels. rsc.org For various quinoline derivatives, the calculated HOMO-LUMO energy gaps have been used to compare their relative stability and reactivity. uantwerpen.be For example, after forming a complex with a metal ion, the HOMO-LUMO energy gap of a quinoline-based probe was observed to decrease, indicating a change in its electronic properties. arabjchem.org

| Quinoline Derivative Example | Calculated HOMO-LUMO Energy Gap (ΔE) in eV | Reference |

|---|---|---|

| 8-hydroxy-2-methyl quinoline | 1.628 | uantwerpen.be |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | 1.157 | uantwerpen.be |

| Substituted Quinoline-amide 6a | 3.720 | rsc.org |

| Substituted Quinoline-amide 6q | 3.382 | rsc.org |

| Substituted Quinoline-amide 6aw | 1.878 | rsc.org |

Reactivity Descriptors and Chemical Potential

The energies of the frontier molecular orbitals (HOMO and LUMO) are used to calculate various global reactivity descriptors that help predict the chemical behavior of molecules. rsc.orgscirp.org These quantum-molecular parameters provide a quantitative basis for understanding molecular reactivity. asianpubs.orgresearchgate.net

Key reactivity descriptors include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. scirp.org

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap. scirp.org

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ) : A measure of the power of an atom or group to attract electrons.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are widely determined using DFT calculations for various quinoline derivatives to better understand and predict their molecular behavior and attributes. rsc.orgrsc.orgresearchgate.netasianpubs.org

| Descriptor | Formula (based on FMO energies) | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. scirp.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. scirp.org |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Global electrophilic nature of the molecule. |

| Chemical Softness (S) | 1 / 2η | Reciprocal of hardness, indicates higher reactivity. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are pivotal in modern SAR studies. nih.govugm.ac.id These in-silico approaches are often used in parallel with experimental screening to select promising drug candidates early in the discovery process. nih.gov

For quinoline-based compounds, computational SAR studies have been instrumental. For example, docking-guided 3D-QSAR analysis of 4-aminoquinoline-1,3,5-triazines was used to identify the molecular determinants of their binding to the target protein, Plasmodium falciparum dihydrofolate reductase. ugm.ac.idresearchgate.net Molecular docking studies predict the binding interactions and affinity of ligands toward microbial target proteins, guiding structural modifications to enhance activity. researchgate.net

SAR studies on 4-aminoquinolines have revealed that:

Structural modifications to the alkyl groups on the basic nitrogen of the aminoalkyl side chain are crucial for activity against drug-resistant strains. nih.gov

A 7-haloquinoline linked via a heterocyclic bridge at the 4-position can effectively occupy the active site of a postulated target receptor. oup.com

These computational models help correlate the three-dimensional structures of quinoline derivatives with their biological activity, facilitating the design of novel and more potent therapeutic agents. nih.gov

Advanced Spectroscopic Characterization of Quinoline 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of Quinoline-3,4-diamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including this compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR techniques, a complete picture of the molecular connectivity and environment of each atom can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) core and the protons of the two amino groups. The chemical shifts of the aromatic protons are influenced by the electron-donating amino groups and the electronegativity of the nitrogen atom within the heterocyclic ring. Protons on the benzene (B151609) portion of the quinoline ring typically appear in the range of δ 7.0-8.5 ppm, while the proton on the pyridine (B92270) ring will also fall within this aromatic region. The protons of the NH₂ groups are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the amino groups (C3 and C4) will be significantly influenced by the electron-donating nature of the nitrogen atoms, typically causing an upfield shift compared to the unsubstituted quinoline. The quaternary carbons of the fused ring system will also show characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.5 | ~145 |

| 3 | - | ~120 |

| 4 | - | ~140 |

| 4a | - | ~128 |

| 5 | ~7.5 | ~125 |

| 6 | ~7.2 | ~120 |

| 7 | ~7.6 | ~129 |

| 8 | ~7.9 | ~115 |

| 8a | - | ~148 |

| 3-NH₂ | Broad singlet | - |

| 4-NH₂ | Broad singlet | - |

Note: The predicted values are based on the analysis of related quinoline derivatives and computational studies. Actual experimental values may vary depending on the solvent and other experimental conditions.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to establish the connectivity between adjacent protons. For this compound, this technique would reveal the coupling network of the aromatic protons on the benzene ring (H-5, H-6, H-7, and H-8), allowing for their sequential assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the ¹³C signals based on the previously assigned ¹H signals.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods are particularly useful for identifying the N-H and C-N vibrations of the amino groups, as well as the characteristic vibrations of the quinoline ring.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amino groups in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibrations are expected to appear around 1600-1650 cm⁻¹. The spectrum will also be rich in bands corresponding to the C=C and C=N stretching vibrations of the aromatic quinoline core, typically found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the quinoline moiety are often strong in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 | 3000 - 3100 |

| N-H Bending | 1600 - 1650 | 1600 - 1650 |

| Aromatic C=C and C=N Stretching | 1400 - 1600 | 1400 - 1600 |

| C-N Stretching | 1250 - 1350 | 1250 - 1350 |

| Aromatic C-H Out-of-plane Bending | 750 - 900 | - |

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₉N₃), the molecular ion peak [M]⁺ should be observed at an m/z corresponding to its molecular weight (approximately 159.08 g/mol ).

The fragmentation of the quinoline ring system under electron impact ionization is well-documented. A characteristic fragmentation pathway for the quinoline radical cation involves the loss of a molecule of hydrogen cyanide (HCN), resulting in a significant fragment ion. rsc.org In the case of this compound, other fragmentation pathways involving the amino groups are also possible, such as the loss of ammonia (B1221849) (NH₃) or radicals like •NH₂. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental composition and confirmation of the molecular formula.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 159 | [C₉H₉N₃]⁺ (Molecular Ion) | - |

| 142 | [C₉H₆N₂]⁺ | •NH₂ |

| 132 | [C₈H₈N₂]⁺ | HCN |

UV-Visible Spectroscopy of this compound

UV-visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-visible spectrum of quinoline itself exhibits absorption bands corresponding to π → π* transitions. The introduction of two amino groups at the 3- and 4-positions of the quinoline ring is expected to cause a significant bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system by the lone pairs of electrons on the nitrogen atoms of the amino groups, which act as auxochromes.

The spectrum of this compound is anticipated to show multiple absorption bands in the UV and possibly the near-visible region. The position and intensity of these bands can be influenced by the solvent polarity. mdpi.com

Table 4: Expected UV-Visible Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250 - 400 |

X-ray Crystallography for Structural Elucidation

Applications of Quinoline 3,4 Diamine and Its Derivatives in Medicinal Chemistry Research

Quinoline-3,4-diamine as a Core Scaffold for Bioactive Molecules

The quinoline (B57606) ring system is a prominent feature in numerous natural and synthetic compounds with diverse pharmacological properties. The introduction of a diamine group at the 3 and 4 positions of the quinoline nucleus provides a unique platform for the synthesis of a variety of heterocyclic compounds, including pyrimido[5,4-c]quinolines. The synthesis of these derivatives often involves key reactions such as the Friedländer annulation, Ullmann condensation, and Biginelli reaction. nih.gov

The inherent bioactivity of the quinoline scaffold, combined with the reactive nature of the diamine groups, makes this compound a valuable starting material for generating libraries of compounds with potential therapeutic applications. These derivatives have been explored for their utility in treating a range of conditions, highlighting the importance of this core structure in drug discovery.

Anticancer Research Involving this compound Derivatives

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown considerable promise. arabjchem.orgarabjchem.org The planar nature of the quinoline ring allows it to intercalate with DNA, while substituted derivatives can interact with various molecular targets involved in cancer progression. arabjchem.org

A key strategy in modern cancer therapy is the targeted inhibition of specific molecules that drive tumor growth and survival. Quinoline-based compounds have been successfully developed as inhibitors of several important molecular targets. arabjchem.orgnih.gov

Kinase Inhibition : Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. nih.gov Quinoline derivatives have been designed to target a variety of kinases, including:

PI3K/mTOR : A novel series of 4-acrylamido-quinoline derivatives demonstrated potent dual inhibition of PI3Kα and mTOR, with IC50 values for PI3Kα ranging from 0.50 to 2.03 nM. frontiersin.org

Aurora Kinases : Overexpression of Aurora kinases can lead to genetic instability and tumor formation. ekb.eg Certain 4-anilinoquinoline derivatives have shown potent inhibitory activity against Aurora kinases A and B. ekb.eg

Haspin Kinase : Pyrazolo[4,3-f]quinoline derivatives have been investigated as inhibitors of haspin kinase, with some compounds showing IC50 values in the nanomolar range. researchgate.net

Topoisomerase Inhibition : Topoisomerases are essential enzymes for DNA replication and repair, making them attractive targets for anticancer drugs. arabjchem.org Certain quinoline derivatives have been shown to inhibit topoisomerase II, leading to apoptosis in cancer cells. nih.gov

Beyond direct enzyme inhibition, this compound derivatives can influence fundamental cellular processes to exert their anticancer effects. arabjchem.org

Induction of Apoptosis : Apoptosis, or programmed cell death, is a vital mechanism for eliminating damaged or cancerous cells. Several studies have shown that quinoline derivatives can induce apoptosis in various cancer cell lines. nih.govresearchgate.net For instance, one study found that a novel quinoline derivative induced apoptosis in PC-3 prostate cancer cells by upregulating pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Another derivative was shown to induce apoptosis in MCF-7 breast cancer cells. researchgate.net

Cell Cycle Arrest : The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Quinoline derivatives have been reported to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. researchgate.netresearchgate.net For example, some derivatives have been shown to arrest the cell cycle in the S phase or G2/M phase in breast cancer cells. researchgate.netresearchgate.net

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound Type | Molecular Target/Cellular Process | Cancer Cell Line(s) | Key Findings |

|---|---|---|---|

| 4-Acrylamido-quinolines | PI3K/mTOR | PC3 (prostate), HCT116 (colorectal) | Potent dual inhibitors with PI3Kα IC50 values from 0.50 to 2.03 nM. frontiersin.org |

| 4-Anilinoquinolines | Aurora Kinases A/B | - | Potent inhibition of both kinases. ekb.eg |

| Pyrazolo[4,3-f]quinolines | Haspin Kinase | Various cancer cell lines | IC50 values as low as 14 nM. researchgate.net |

| Quinoxaline derivative | Topoisomerase II, Apoptosis Induction | PC-3 (prostate) | Arrested cell cycle at S phase and induced apoptosis. nih.gov |

| Quinoline-carboxamides | Apoptosis Induction | MCF-7 (breast) | Induced apoptosis. researchgate.net |

| Quinoline-based oxadiazoles | Cell Proliferation Inhibition | MCF-7 (breast) | Excellent activity, inhibited cell growth. researchgate.net |

Antimicrobial and Antifungal Research

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial and antifungal agents. nih.govresearchgate.net Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a focus of research in this area. researchgate.netbiointerfaceresearch.com

Derivatives of quinoline have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.govnih.gov For example, certain novel quinoline derivatives have shown excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against bacteria such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

In the realm of antifungal research, quinoline derivatives have shown efficacy against a variety of fungal species, including Candida and dermatophytes. nih.gov Some compounds have exhibited selective action, with certain derivatives being more effective against yeasts while others show greater potency against filamentous fungi. nih.gov For instance, inspired by the natural alkaloid quinine, novel quinoline derivatives have been synthesized and found to have significant fungicidal activity against Sclerotinia sclerotiorum, with some compounds showing EC50 values as low as 0.41 µg/mL. acs.org Preliminary mechanism studies suggest that these compounds can disrupt cell membrane permeability and inhibit spore germination. acs.org

Table 2: Antimicrobial and Antifungal Activity of Selected Quinoline Derivatives

| Compound Type | Target Organism(s) | Activity |

|---|---|---|

| Novel Quinoline Derivatives | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Excellent MIC values (3.12 - 50 µg/mL). nih.gov |

| Quinine-inspired Quinoline Derivatives | Sclerotinia sclerotiorum | Potent fungicidal activity (EC50 = 0.41 µg/mL). acs.org |

| Various Quinoline Derivatives | Candida spp., Dermatophytes | Selective anti-Candida or anti-dermatophytic action. nih.gov |

Antimalarial Research

Malaria remains a major global health problem, and the emergence of drug-resistant strains of Plasmodium falciparum underscores the urgent need for new antimalarial drugs. nih.govnih.gov Quinoline-based compounds, such as chloroquine (B1663885) and mefloquine, have been mainstays of antimalarial therapy for decades. nih.govnih.govmdpi.com

Research in this area focuses on modifying the quinoline scaffold to overcome resistance and improve efficacy. nih.govnih.gov This includes the synthesis of new 4-aminoquinoline (B48711) analogues and other derivatives that have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govacs.org For instance, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have demonstrated high potency against various Plasmodium species, including strains with mutations conferring resistance to other antifolate drugs. researchgate.net

Antiviral Research

The quinoline scaffold has also been investigated for its potential as a source of antiviral agents. nih.govresearchgate.net Derivatives of quinoline have been found to be active against a range of viruses, including Zika virus, enterovirus, herpes virus, and human immunodeficiency virus (HIV). nih.govresearchgate.net More recently, research has explored the activity of quinoline compounds against SARS-CoV-2, with some newly synthesized derivatives showing promising inhibitory profiles in cell culture-based models. nih.gov Certain quinoline-morpholine hybrids have demonstrated stronger anti-SARS-CoV-2 activity than the reference drug chloroquine, with EC50 values as low as 1.5 µM. nih.gov

Development of Enzyme Inhibitors

Derivatives of this compound, especially the imidazo[4,5-c]quinoline class, have been identified as potent inhibitors of various enzymes, playing a significant role in the development of novel therapeutic agents.

One of the most notable applications is in the field of oncology, where imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway. nih.gov This signaling pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. The compound dactolisib (B1683976) (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a well-known dual inhibitor of PI3K and the mammalian target of rapamycin (B549165) (mTOR). nih.gov Its development showcases the potential of this scaffold in targeting critical cancer-related enzymes. nih.govnih.gov

Further research has established structure-activity relationships for imidazo[4,5-c]quinoline-based kinase inhibitors, identifying potent leads for diseases such as African sleeping sickness by targeting lipid kinases in Trypanosoma brucei. acs.orgnih.gov Additionally, new series of these derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs), which are key players in glioblastoma multiforme (GBM) development. nih.gov

Beyond kinases, other enzymes have also been targeted. A series of 2-chloro-quinoline-based imidazole-fused heterocycles, which can be conceptually derived from the quinoline diamine structure, were synthesized and evaluated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes and various diseases. tandfonline.com Several of these compounds displayed significant inhibitory activity against soybean 15-LOX. tandfonline.com

The table below summarizes the enzyme inhibitory activities of selected imidazoquinoline derivatives.

| Compound Class | Target Enzyme(s) | Therapeutic Area | Key Findings |

| Imidazo[4,5-c]quinolines | PI3K/PKB, mTOR | Oncology | Dactolisib (NVP-BEZ235) is a potent dual inhibitor. nih.govnih.gov |

| Imidazo[4,5-c]quinolines | Lipid Kinases | Infectious Disease | Identified promising leads against Trypanosoma brucei. acs.orgnih.gov |

| Imidazo[4,5-c]quinolines | Src Family Kinases (SFKs) | Oncology | Novel inhibitors developed for glioblastoma multiforme (GBM). nih.gov |

| Imidazole-fused Quinolines | 15-Lipoxygenase (15-LOX) | Inflammation | Compounds showed significant inhibitory activity (IC50 values ≤40 μM). tandfonline.com |

Drug Design and Discovery Principles for this compound

The development of drugs based on the this compound scaffold is guided by established principles of medicinal chemistry, including rational design, structure-activity relationship (SAR) optimization, and prodrug strategies.

Rational drug design for this compound derivatives often involves leveraging the structural features of the parent scaffold to create fused heterocyclic systems with specific biological activities. The synthesis of imidazo[4,5-c]quinolines is a prime example, where the diamine functionality is used to construct the imidazole (B134444) ring, leading to a class of molecules with potent kinase inhibitory activity. nih.govnih.gov

Design strategies often focus on modifying specific positions on the imidazo[4,5-c]quinoline core to enhance target affinity, selectivity, and pharmacokinetic properties. For instance, in the design of SFK inhibitors for glioblastoma, a new hinge region junction, imidazo[4,5-c]pyridin-2-one, was formed by replacing the pyrimidine (B1678525) ring of a lead compound with pyridine (B92270) and the pyrazole (B372694) ring with an imidazolone (B8795221) ring, based on bioisosterism. nih.gov This rational modification aimed to explore optimal interactions with the target enzyme.

SAR studies are crucial for optimizing the potency and selectivity of this compound derivatives. Extensive SAR studies have been conducted on imidazo[4,5-c]quinolines, revealing key structural requirements for their biological activity.

For the kinase inhibitor NVP-BEZ235 and its analogues, SAR studies have shown that:

An aromatic system, preferably heteroaromatic, at the R³ position is necessary for potent anti-trypanosomal activity. acs.org

Substituents on the phenyl ring at the R¹ position are important but not always essential for activity, and their impact can depend on the nature of the R³ group. acs.orgnih.gov

The table below highlights key SAR findings for imidazo[4,5-c]quinoline-based kinase inhibitors.

| Position of Modification | Structural Change | Impact on Activity | Reference |

| R³ Position | Aromatic/Heteroaromatic System | Essential for potent anti-trypanosomal activity. | acs.org |

| R¹ Position (para) | Presence of substituents (e.g., nitrile, amine) | Can improve potency, but effect is dependent on the R³ group. | acs.orgnih.gov |

| R³ Position | Cyclic or linear amines/amides | Led to a complete loss of activity against T. brucei. | acs.org |

While specific prodrugs of this compound or its direct fused-ring derivatives like imidazo[4,5-c]quinolines are not extensively documented in the reviewed literature, the presence of two primary amine groups on the parent scaffold makes it amenable to various prodrug strategies. The main challenge in designing amine prodrugs is the general stability of the N-C bond, which makes cleavage to release the parent amine difficult. nih.gov

General strategies for creating prodrugs of amines that could potentially be applied to this compound include:

N-Mannich bases: These can be formed with amides and are designed to release the parent amine under physiological conditions. nih.gov

N-oxides: These can serve as bioreductive prodrugs for tertiary amines, masking the charge and being activated under hypoxic conditions. nih.gov

N-Acyloxyalkylation: This approach can create stable quaternary ammonium (B1175870) salts with tertiary or N-heterocyclic amines that are susceptible to enzymatic hydrolysis. nih.gov

These general principles could guide the future development of prodrugs based on the this compound scaffold to improve properties such as solubility, membrane permeability, or tissue targeting. nih.govacs.org

Molecular Docking and Computational Screening in Drug Discovery

Molecular docking and other computational methods are integral to the drug discovery process for this compound derivatives, providing insights into their binding modes and helping to rationalize observed biological activities.

In the development of imidazo[4,5-c]quinoline-based kinase inhibitors, molecular docking studies have been employed to understand the interactions between the inhibitors and the ATP binding site of the target kinases. For example, docking studies of derivatives into the mTOR catalytic cleft highlighted the importance of a hydrogen bond between the quinoline nitrogen and the residue Val2240, as well as π-π stacking interactions with Trp2239. nih.gov Similarly, molecular dynamics simulations have been used to analyze the binding mode of imidazo[4,5-c]pyridin-2-one derivatives with SFKs. nih.gov

Computational screening has also been used to identify potential drug candidates. In one study, imidazoquinoline derivatives were docked against the gingipain R protein from Porphyromonas gingivalis, a major virulence factor. The results showed that the compounds had a better affinity and more favorable amino acid interactions compared to standard drugs, suggesting their potential as inhibitors. researchgate.net These in-silico approaches, including ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, help in prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process. researchgate.netnih.gov

Applications of Quinoline 3,4 Diamine and Its Derivatives in Materials Science

Optoelectronic Materials Based on Quinoline-3,4-diamine

The inherent photophysical properties of quinoline (B57606) derivatives make them attractive candidates for various optoelectronic applications. nih.gov Their ability to absorb and emit light, coupled with their electronic characteristics, has been harnessed in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and chemical sensors.

Quinoline derivatives are recognized as effective materials for the emission layer of OLEDs. nih.govresearchgate.net Research has demonstrated that these compounds can serve as both electron-transporting and emitting materials in OLED devices. For instance, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), was synthesized and shown to have promising electron transporting and emitting properties. An OLED device incorporating DMeOBQ as the electron transporting and blue emitting material exhibited a bright blue emission with a peak wavelength of 425 nm. researchgate.net Another well-known example is Tris-(8-hydroxyquinoline) aluminum (Alq3), which is widely used in OLEDs due to its stability and luminescent properties. researchgate.net The development of new styrylquinoline derivatives has also opened avenues for their use in electroluminescent applications. researchgate.net Furthermore, 1,3,4-oxadiazole derivatives, which can be combined with quinoline moieties, are known to act as good electron-transporters, making them suitable for the fabrication of electroluminescent devices. nih.gov

| Compound | Role in OLED | Emission Color | Peak Wavelength (nm) |

|---|---|---|---|

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Electron Transporting & Emitting Material | Blue | 425 |

| Tris-(8-hydroxyquinoline) aluminum (Alq3) | Electroluminescent Material | Green | Not Specified |

| Styrylquinoline Derivatives | Electroluminescent Material | Yellow | 578-590 |

In the realm of third-generation photovoltaics, quinoline derivatives have gained significant attention. nih.govresearchgate.net These compounds have been investigated for their potential in both polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov Their suitability for these applications stems from their favorable absorption spectra and energy levels. nih.govresearchgate.net For example, pyrano[3,2-c]quinoline derivatives, a class of heterocyclic compounds, have been identified as having potential as organic semiconductors in solar cells, although this area remains largely unexplored. nih.gov The photovoltaic properties of newly synthesized quinoxaline-2,3-dione derivatives have also been studied, with density functional theory (DFT) being used to optimize their electronic and optical properties for efficient DSSC applications. wu.ac.th Research has also involved the fabrication of solar cells using nanoparticles of a quinoline derivative and its metal complex, demonstrating the practical application of these materials. researchgate.net

| Compound/Derivative Class | Potential Application | Key Properties Investigated |

|---|---|---|

| Quinoline Derivatives (general) | Polymer Solar Cells, Dye-Sensitized Solar Cells | Absorption Spectra, Energy Levels |

| Pyrano[3,2-c]quinoline Derivatives | Organic Semiconductors in Solar Cells | Electronic and Optical Properties |

| Quinoxaline-2,3-dione Derivatives | Dye-Sensitized Solar Cells | Electronic and Optical Properties (via DFT) |

The fluorescent properties of quinoline derivatives make them excellent candidates for the development of sensors and probes for detecting various analytes. nih.gov For instance, a fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative has been developed for the detection of Zn2+ cations. nih.gov This sensor demonstrated a 13-fold increase in fluorescence quantum yield upon the addition of Zn2+ ions, with a detection limit of 1.93 x 10^-7 M. nih.gov The sensing mechanism often involves processes like photoinduced electron transfer (PET). nih.gov

Derivatives of 8-aminoquinoline have also been utilized in the design of fluorescent sensors. One such sensor, incorporating dipicolylamine, was found to be sensitive to zinc ions at a concentration as low as 2.15 x 10^-9 M. nih.gov The design of these sensors often involves a quinoline core as the signaling unit and a specific chelating agent as the recognition site. nih.govresearchgate.net The versatility of quinoline-based sensors extends to the detection of other metal ions and even pH measurements in aqueous media. mdpi.com

Catalysis and Ligand Design with this compound

The quinoline scaffold is a privileged structure in ligand design for organometallic catalysis. mdpi.com The presence of nitrogen atoms in the quinoline ring allows for effective coordination with metal centers, making these compounds valuable in a variety of catalytic transformations.

Chiral diamine ligands derived from quinoline are instrumental in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. thieme-connect.com For example, chiral Ru-diamine complexes have proven to be highly effective catalysts for the asymmetric hydrogenation of quinoline derivatives, achieving excellent enantioselectivity. nih.gov The mechanism of this reduction involves a stepwise H+/H- transfer process. nih.gov

Another example is the use of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives in metal catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com Rhodium catalysts bearing these ligands were found to be particularly effective. Furthermore, erythro-11-aminomefloquine, a chiral vicinal diamine derived from mefloquine, has been shown to be an effective catalyst in the asymmetric Michael addition of nitromethane to cyclohexanone. acs.org

| Chiral Ligand/Catalyst | Catalytic Reaction | Key Finding |

|---|---|---|

| Chiral Ru-diamine complexes | Asymmetric hydrogenation of quinolines | High efficiency and excellent enantioselectivity |

| Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives with Rhodium | Asymmetric transfer hydrogenation of dihydroisoquinolines | Effective reactivity and enantioselectivity |

| erythro-11-aminomefloquine | Asymmetric Michael addition | Effective chirality transfer |

Quinoline-based ligands are known to form stable and catalytically active complexes with a variety of transition metals. researchgate.net The design of these ligands is a major area of chemical research, as the properties of the resulting metal complex are heavily influenced by the ligand set. nih.gov Metal complexes with diamine ligands, in general, are promising candidates for various catalytic applications. nih.gov

In the context of quinoline derivatives, Ag(I) complexes with quinoline-type ligands have been synthesized and structurally characterized. These complexes demonstrate the coordination versatility of quinoline-based ligands. The development of quinoline-derived chiral diaminocarbene ligands and their transition metal complexes further expands the scope of their catalytic applications. figshare.com The steric and electronic effects contributed by the quinoline ligand can significantly influence the solubility and reactivity of the resulting metal complexes. researchgate.net

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structure of this compound is particularly well-suited for designing self-assembling systems due to its specific arrangement of hydrogen bond donors and acceptors.

The two adjacent amino groups at the 3- and 4-positions form an o-phenylenediamine unit, which provides a robust platform for forming directional hydrogen bonds. These amine groups act as hydrogen bond donors, while the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor. This configuration allows for the programmed assembly of molecules into larger, ordered structures. Research on oligo(o-phenylenediamine) has shown its capacity for self-assembly into one-dimensional nanostructures, a process driven by π-π interactions between the aromatic units when transferred from a good solvent to a poor one. nih.gov

This inherent ability for self-assembly suggests that this compound derivatives could form various supramolecular architectures, such as:

Linear Tapes and Sheets: Through intermolecular hydrogen bonding between the diamine moieties of adjacent molecules.

Coordination Complexes: The diamine unit can act as a bidentate ligand, chelating with metal ions to form metallo-supramolecular structures.

Host-Guest Systems: The aromatic quinoline structure can participate in π-π stacking interactions, enabling the formation of complexes with other aromatic molecules.

The condensation of o-phenylenediamine with aldehydes and ketones is a well-established method for producing various heterocyclic compounds, including benzimidazoles. wikipedia.orgresearchgate.netnih.gov This reactivity can be harnessed in a supramolecular context to create dynamic systems where assembly is triggered by a chemical reaction.

| Interaction Type | Relevant Structural Feature | Potential Supramolecular Architecture | Analogous System |

|---|---|---|---|

| Hydrogen Bonding | -NH₂ groups at C3 and C4 | 1D tapes, 2D sheets, rosettes | Benzotriazole formation from o-phenylenediamine wikipedia.org |

| π-π Stacking | Quinoline aromatic rings | Columnar stacks, charge-transfer complexes | Self-assembly of oligo(o-phenylenediamine) nih.gov |

| Metal Coordination | Bidentate N,N donor site | Metallo-macrocycles, coordination polymers | Schiff base ligands from o-phenylenediamine wikipedia.org |

Polymer Science and Conjugated Systems

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers known for their exceptional thermal stability and mechanical strength. This compound, as a heterocyclic aromatic diamine, is a candidate for the production of advanced polymers such as polyamides and polyimides.

High-Performance Polymers:

The incorporation of rigid heterocyclic units into polymer backbones is a proven strategy for enhancing thermal properties. researchgate.net Polyamides derived from heterocyclic diamines generally exhibit higher glass transition temperatures (Tg) and thermal stability compared to those with more flexible linkages. nih.gov Similarly, polyimides, which are synthesized from the condensation of a diamine and a dianhydride, are renowned for their outstanding thermal and chemical resistance. vt.edunih.gov

The synthesis of polymers from this compound would typically proceed via polycondensation reactions:

Polyamides: Reaction with dicarboxylic acid chlorides (e.g., terephthaloyl chloride) would yield aromatic polyamides. The rigid quinoline unit is expected to result in polymers with high thermal stability and good mechanical properties, analogous to polyamides derived from quinoxaline-based diamines. researchgate.net

Polyimides: Reaction with aromatic tetracarboxylic dianhydrides (e.g., pyromellitic dianhydride) in a two-step process would produce polyimides. These polymers are anticipated to have very high glass transition temperatures and excellent thermal stability, suitable for applications in microelectronics and aerospace. vt.edunih.gov

Conjugated Systems:

The polymerization of aromatic diamines can also lead to the formation of conjugated polymers with useful electronic and optical properties. The oxidative polymerization of o-phenylenediamine, for instance, produces poly(o-phenylenediamine) (PoPD), a conductive polymer with a ladder-like structure composed of phenazine rings. chalcogen.roimt.siresearchgate.net This polymer has attracted interest for its environmental stability and potential use in chemical sensors and electronic devices. chalcogen.ro

Given its o-phenylenediamine substructure, this compound could potentially be polymerized through similar oxidative methods to yield a conjugated ladder-type polymer. The presence of the fused quinoline ring would further extend the π-conjugated system, likely influencing the polymer's electronic properties, such as its band gap, conductivity, and photoluminescence. Furthermore, aromatic diamines have been polymerized with sulfur monochloride to create highly conjugated, cross-linked polymers with distinct colors and electro-optical properties. acs.org

| Polymer Type | Co-monomer | Expected Properties | Reference Analogues |

|---|---|---|---|

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | High thermal stability, good mechanical strength, limited solubility. | Polyamides from quinoxaline diamines researchgate.net, other heterocyclic polyamides. nih.govresearchgate.net |

| Polyimide | Tetracarboxylic Dianhydride | Excellent thermal stability (>500°C), high Tg, chemical resistance. | Aromatic polyimides from various diamines. vt.edunih.govresearchgate.net |

| Conjugated Polymer | Oxidizing Agent (e.g., K₂Cr₂O₇) | Electrical conductivity, electroactivity, potential for optoelectronic applications. | Poly(o-phenylenediamine). chalcogen.roimt.siresearchgate.net |

Future Directions and Research Gaps for Quinoline 3,4 Diamine

Development of Novel Synthetic Methodologies

A significant research gap exists in the dedicated synthesis of Quinoline-3,4-diamine. While numerous established methods exist for creating the quinoline (B57606) core—such as the Skraup, Friedländer, and Pfitzinger syntheses—specific, high-yield methodologies for introducing adjacent amine groups at the C3 and C4 positions are not well-documented. pharmaguideline.comiipseries.org

Future research should prioritize the development of efficient and regioselective synthetic routes. Key areas for exploration include:

Catalytic Approaches: Investigating transition-metal-catalyzed C-H amination or novel cyclization strategies that directly yield the 3,4-diamine structure could provide more efficient and atom-economical pathways. mdpi.com The use of nanocatalysts, which has been applied to other quinoline syntheses, could offer green and reusable options. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions could streamline the synthesis process, offering a rapid and diversity-oriented approach to producing this compound and its derivatives from simple precursors. nih.gov

Green Chemistry Protocols: The development of syntheses using environmentally benign solvents, microwave assistance, or photocatalysis would align with modern standards for sustainable chemical manufacturing. mdpi.com

A comparative table of potential starting points for these new methodologies is presented below.

| Starting Material Type | Potential Reaction | Advantages | Research Focus |

| Substituted Anilines | Domino Cyclization | Readily available precursors | Catalyst design for regioselectivity |

| Isatins | Pfitzinger-type Reaction | Versatile starting material | Control of functional group tolerance |

| o-aminoaryl ketones | Friedländer Condensation | Established quinoline synthesis | Modification for diamine formation |

In-depth Mechanistic Studies of Biological Activities

The biological activities of this compound are currently undefined. The broader quinoline class exhibits a vast range of pharmacological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.govmdpi.com The presence of the vicinal diamine moiety suggests a strong potential for metal chelation and unique hydrogen bonding interactions, which could translate into novel biological mechanisms.

Future research must focus on:

Target Identification: Initial screening against a wide array of biological targets (e.g., kinases, topoisomerases, proteases) is essential to identify potential mechanisms of action. Molecular docking studies with known quinoline-binding proteins, such as ataxia telangiectasia mutated (ATM) kinase, could provide initial hypotheses. mdpi.com

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, systematic synthesis of derivatives is needed to establish a clear SAR. This would involve modifying the quinoline core and the amine groups to understand which structural features are critical for activity.

Biophysical and Cellular Assays: Elucidating how this compound interacts with its biological targets at a molecular level will require techniques like X-ray crystallography, surface plasmon resonance, and cellular thermal shift assays.

Exploration of New Therapeutic Areas

Given the lack of specific research, the therapeutic potential of this compound is entirely speculative but holds considerable promise based on the known activities of related compounds. The diamine functionality could open doors to applications distinct from other quinolines.

Promising therapeutic areas for future investigation include:

Oncology: Many quinoline derivatives function as anticancer agents by inhibiting kinases or topoisomerases. frontiersin.orgtaylorandfrancis.com The unique structure of this compound could offer novel binding modes or selectivity against specific cancer targets.

Infectious Diseases: The quinoline ring is the basis for iconic antimalarial drugs like chloroquine (B1663885). nih.govbiointerfaceresearch.com The compound should be screened against various pathogens, including parasites (e.g., Plasmodium falciparum), bacteria, and viruses, where the diamine group might confer a novel mechanism of action.

Neurodegenerative Diseases: Some quinoline derivatives have been explored for Alzheimer's disease by targeting enzymes like acetylcholinesterase. mdpi.comresearchgate.net The potential of this compound in this area warrants investigation.

Inflammatory Disorders: Anti-inflammatory activity is a known property of certain quinoline compounds. nih.gov The ability of the 3,4-diamine structure to modulate inflammatory pathways should be explored.

Advanced Materials Applications and Performance Optimization

Beyond medicine, the unique electronic and coordination properties suggested by the this compound structure make it an attractive candidate for materials science—an area where it is completely unstudied. The vicinal diamines can act as a robust bidentate ligand for metal ions.

Future research directions should include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound could serve as a novel organic linker to create MOFs with unique catalytic, sensing, or gas storage properties.

Organic Electronics: Quinoline derivatives are used in Organic Light-Emitting Diodes (OLEDs). nih.gov The photophysical properties of this compound and its metal complexes should be investigated for potential applications in optoelectronic devices.

Sensors: The diamine moiety is a classic binding site for specific metal ions. This suggests that derivatives could be developed as fluorescent or colorimetric sensors for environmental or biological monitoring.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The significant knowledge gap surrounding this compound makes it an ideal subject for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate its exploration and overcome the lack of existing experimental data.

Future integration of AI/ML should focus on:

Predictive Modeling: Training ML models on large datasets of existing quinoline derivatives can predict the potential biological activities, toxicity, and physicochemical properties of this compound and its virtual derivatives. This would help prioritize synthetic efforts.

De Novo Design: Generative AI models can design novel derivatives of this compound tailored for specific biological targets or material properties. This approach can explore a vast chemical space efficiently to identify candidates with high potential.

Synthetic Route Prediction: AI tools can analyze the structure of this compound and propose novel, efficient synthetic pathways, addressing the current gap in synthetic methodology. mdpi.com

The table below summarizes the potential impact of AI/ML on closing the research gaps for this compound.

| Research Area | AI/ML Application | Potential Outcome |

| Synthetic Methodologies | Retrosynthesis Prediction | Identification of novel, efficient, and green synthetic routes. |

| Biological Activities | QSAR & Target Prediction | Prioritization of high-potential biological targets for screening. |

| Therapeutic Areas | De Novo Drug Design | Generation of novel derivatives optimized for specific diseases. |

| Advanced Materials | Property Prediction | In silico screening for desirable electronic and photophysical properties. |

Q & A

Q. What are the standard synthetic routes for preparing Quinoline-3,4-diamine and its derivatives?

this compound can be synthesized via reduction of nitro-substituted precursors or direct amination. A common method involves catalytic hydrogenation of 3-nitroquinoline-4-amine using palladium on carbon under hydrogen gas . For derivatives like 7-(trifluoromethyl)this compound, cyclization of precursors followed by functional group modifications (e.g., introducing trifluoromethyl groups via halogen exchange) is employed . Tetrahydroquinoline derivatives are synthesized by reducing quinoline with tin and hydrochloric acid, followed by amine functionalization .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amine proton environments.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>98% is typical for research-grade compounds).

- X-ray crystallography for structural elucidation in crystalline forms .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Methodologies include:

- In vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines to screen for anticancer potential .

- Enzyme inhibition studies (e.g., EGFR tyrosine kinase inhibition) using fluorescence-based assays or molecular docking simulations .

- DNA/protein interaction analysis via UV-Vis titration, fluorescence quenching, or surface plasmon resonance (SPR) to study binding mechanisms .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

- Replicate experiments under standardized conditions (pH, temperature, solvent) to minimize variability .

- Validate findings using orthogonal assays (e.g., combine enzymatic inhibition data with cellular viability results) .

- Perform meta-analysis of prior studies to identify trends (e.g., substituent effects on activity) and apply statistical tools (ANOVA, regression) to resolve discrepancies .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives with specific substituents (e.g., trifluoromethyl or bromo groups)?

- Regioselective functionalization : Use directing groups (e.g., nitro or amino) to control substituent placement during cyclization .

- Transition-metal catalysis : Employ palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Microwave-assisted synthesis : Enhance reaction efficiency and yield for time-sensitive steps .

Q. How do structural modifications (e.g., tetrahydroquinoline cores or halogenation) alter the interaction of this compound with biological targets?

- Tetrahydroquinoline derivatives exhibit increased conformational flexibility, enhancing binding to hydrophobic enzyme pockets (e.g., β-catenin in colorectal cancer studies) .

- Halogenation (e.g., bromo or chloro groups) improves DNA intercalation via van der Waals interactions, as seen in studies of 8-bromo-6-chloro analogs .

- Trifluoromethyl groups enhance metabolic stability and membrane permeability, critical for in vivo efficacy .

Q. What mechanistic insights explain the anticancer activity of this compound hybrids?